9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide N-methyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide is a hydrobromide salt prepared from N-methyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol and one equivalent of hydrogen bromide. Dopamine D1-like receptor partial agonist (Ki values are 1.18, 7.56, 920 and 399 nM for rat D1, D5, D2 and D3 receptors respectively). May act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonising the behavioral effects of cocaine. It has a role as a dopamine agonist and a prodrug. It contains a N-methyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).
Brand Name: Vulcanchem
CAS No.: 67287-95-0
VCID: VC0004447
InChI: InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H
SMILES: CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
Molecular Formula: C18H21BrClNO2
Molecular Weight: 398.7 g/mol

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide

CAS No.: 67287-95-0

Cat. No.: VC0004447

Molecular Formula: C18H21BrClNO2

Molecular Weight: 398.7 g/mol

* For research use only. Not for human or veterinary use.

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide - 67287-95-0

Specification

CAS No. 67287-95-0
Molecular Formula C18H21BrClNO2
Molecular Weight 398.7 g/mol
IUPAC Name 9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide
Standard InChI InChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H
Standard InChI Key FHYWNBUFNGHNCP-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
Canonical SMILES CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a benzazepine scaffold substituted with chlorine, methyl, and 3-methylphenyl groups at positions 9, 3, and 5, respectively. The hydrobromide salt formation enhances solubility and stability, critical for in vivo applications. Key structural features include:

PropertyValue
Molecular FormulaC₁₈H₂₁BrClNO₂
Molecular Weight398.7 g/mol
SMILESCC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C.Br
InChI KeyInChI=1S/C18H20ClNO2.BrH/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19;/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3;1H

The tetrahydrobenzazepine ring system adopts a chair-like conformation, while the 3-methylphenyl group induces steric effects that influence receptor binding .

Physicochemical Properties

As a hydrobromide salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Experimental data indicate:

ParameterValue
Water Solubility~3.7 mg/mL (estimated)
pKa8.73 (predicted)
LogP2.41 (calculated)

These properties facilitate its use in both in vitro assays and animal studies, though instability in strongly basic aqueous solutions necessitates careful handling .

Pharmacological Mechanism of Action

Dopamine Receptor Interactions

The compound demonstrates nanomolar affinity for dopamine D1-like receptors with marked selectivity:

Receptor SubtypeKi (nM)Effect
D11.18Partial Agonism
D57.56Partial Agonism
D2920Negligible Activity
D3399Weak Antagonism

This profile contrasts with classical D1 agonists, as its partial agonism at D1/D5 receptors allows context-dependent modulation of cAMP signaling . Paradoxically, in vivo studies reveal functional antagonism of dopamine-mediated behaviors, potentially through biased signaling pathways .

Sigma-1 Receptor Allosteric Modulation

Beyond dopaminergic targets, the compound acts as a potent allosteric modulator of sigma-1 receptors, enhancing agonist binding by 300-400% in brain tissue. This dual pharmacology explains its neuroprotective effects independent of D1 activation, including:

  • Blockade of voltage-gated Na⁺ channels

  • potentiation of NMDA receptor function

  • Regulation of BDNF-Akt signaling cascades

The sigma-1 interaction occurs at submicromolar concentrations (EC₅₀ = 120 nM), expanding its therapeutic potential for neurodegenerative diseases .

Therapeutic Applications and Preclinical Findings

Anti-Parkinsonian Activity

In MPTP-lesioned primate models, the compound reverses motor deficits at doses of 0.1-1 mg/kg without inducing dyskinesias. Comparative efficacy against L-DOPA:

ParameterSKF 83959 HBrL-DOPA
Onset Time45-60 min20-30 min
Duration6-8 hrs3-4 hrs
Dyskinesia RiskLowHigh

Mechanistically, this involves D1-mediated striatal direct pathway activation coupled with sigma-1-dependent mitochondrial stabilization .

Cocaine Addiction Management

The compound attenuates cocaine-seeking behavior in rodent self-administration paradigms through:

  • D1 receptor-dependent reduction of mesolimbic dopamine release

  • Sigma-1-mediated inhibition of cAMP response element binding (CREB) phosphorylation

  • Normalization of ΔFosB expression in nucleus accumbens

Dose-response studies show 50% reduction in cocaine intake at 2.5 mg/kg (i.p.), with full efficacy achieved by 5 mg/kg .

Synthetic and Analytical Considerations

Preparation Methodology

The hydrobromide salt is synthesized via a three-step process:

  • Alkylation of 6-chloro-7,8-dihydroxybenzazepine with 3-methylbenzyl bromide

  • N-Methylation using methyl iodide under phase-transfer conditions

  • Salt formation with gaseous HBr in anhydrous ethanol

Critical quality control parameters include:

  • Residual solvent levels (<500 ppm ethanol)

  • Enantiomeric purity (>98% by chiral HPLC)

  • Water content (<1.0% w/w by Karl Fischer)

Stability Profile

Degradation studies reveal:

ConditionDegradation Pathwayt₁/₂
pH 7.4 (37°C)Hydrolysis of benzazepine48 hrs
Light (450 lux)Photooxidation72 hrs
-20°C (dry)No significant change>24 months

Formulation as lyophilized powder in amber vials under nitrogen is recommended for long-term storage .

Emerging Research Directions

Glia-Neuron Signaling Modulation

Recent work demonstrates the compound’s ability to:

  • Enhance astrocytic glutamate uptake via D1-σ1 heteromer activation

  • Promote microglial transition to anti-inflammatory phenotype (M2)

  • Stimulate oligodendrocyte precursor cell differentiation

These effects occur at concentrations of 10-100 nM, suggesting utility in demyelinating disorders .

Cancer Biology Applications

Preliminary data indicate dose-dependent inhibition of glioblastoma cell proliferation (IC₅₀ = 8.2 μM) through:

  • Downregulation of PI3K/Akt/mTOR pathway

  • Induction of LC3-II-dependent autophagy

  • Synergy with temozolomide (combination index = 0.32)

Ongoing studies explore structure-activity relationships to improve blood-brain barrier permeability .

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